molecular formula C4H10OS B1607189 2-Propanol, 1-(methylthio)- CAS No. 6943-87-9

2-Propanol, 1-(methylthio)-

Cat. No. B1607189
CAS RN: 6943-87-9
M. Wt: 106.19 g/mol
InChI Key: VHMYGROEIUZTQW-UHFFFAOYSA-N
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Description

“2-Propanol, 1-(methylthio)-” is a chemical compound with the molecular formula C4H10OS . It has an average mass of 106.187 Da and a mono-isotopic mass of 106.045235 Da .


Molecular Structure Analysis

The molecular structure of “2-Propanol, 1-(methylthio)-” consists of a propanol backbone with a methylthio group attached . The molecule has one hydrogen bond acceptor and one hydrogen bond donor . It also has two freely rotating bonds .


Physical And Chemical Properties Analysis

“2-Propanol, 1-(methylthio)-” has a density of 1.0±0.1 g/cm³ . Its boiling point is 171.3±13.0 °C at 760 mmHg . The vapour pressure is 0.5±0.7 mmHg at 25°C . The enthalpy of vaporization is 47.5±6.0 kJ/mol . The flash point is 84.3±18.5 °C . The index of refraction is 1.477 .

Scientific Research Applications

Biosynthesis Enhancement in Fermented Foods

"2-Propanol, 1-(methylthio)-", also known as 3-(Methylthio)-1-propanol, plays a significant role in enhancing the flavor quality of fermented products like Baijiu. Research demonstrated the utilization of a synthetic microbial community to increase the content of 3-(Methylthio)-1-propanol through a multi-module division of labor approach. This innovative strategy involved reconstructing the synthetic pathway of 3-(Methylthio)-1-propanol, isolating hyper-producers for each module, and ultimately constructing a synthetic microbial community. This method is not only applicable to Baijiu but also holds potential for improving the flavor features of other fermented foods, showcasing a novel approach to designing synthetic microbial communities for flavor enhancement (Du et al., 2021).

Renewable Chemicals and Fuels Production

The application of 2-Propanol derivatives extends to the production of renewable chemicals and fuels. A study explored the dehydration of fermented isobutanol (a compound closely related to 2-Propanol derivatives) to produce isobutylene, a platform molecule for synthesizing other fuels or chemicals. The research highlighted the feasibility of using alumina catalysts for the dehydration reaction, indicating a high conversion rate and selectivity towards isobutylene. This process underscores the potential of 2-Propanol derivatives in facilitating the production of renewable energy sources and chemicals, contributing to the advancement of biofuel technologies (Taylor et al., 2010).

Surface Chemistry and Molecular Interaction Studies

The molecular orientation and interaction of 2-Propanol derivatives at interfaces have been studied to compare with bulk solution behavior. Through vibrational sum frequency spectroscopy, researchers have been able to probe the orientation of the isopropyl group in 2-Propanol/water mixtures at the liquid/vapor interface. These findings contribute to a deeper understanding of the surface chemistry of alcohol-water mixtures and the molecular dynamics at interfaces, which is crucial for various industrial processes and formulations (Kataoka & Cremer, 2006).

Metabolic Engineering for Biofuel Production

Metabolic engineering efforts have focused on producing biofuels like 1,2-propanediol and 1-propanol from renewable resources. By engineering microbial strains like Escherichia coli and Corynebacterium glutamicum, researchers have developed pathways for the biosynthesis of these compounds through intermediates like lactic acid, avoiding toxic intermediates present in natural pathways. These studies highlight the potential of 2-Propanol derivatives in the biofuel industry, providing environmentally friendly alternatives to traditional fuels and chemicals (Niu et al., 2018; Siebert & Wendisch, 2015).

properties

IUPAC Name

1-methylsulfanylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10OS/c1-4(5)3-6-2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHMYGROEIUZTQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80884305
Record name 2-Propanol, 1-(methylthio)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6943-87-9
Record name 1-(Methylthio)-2-propanol
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propanol, 1-(methylthio)-
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Record name 1-(Methylthio)-2-propanol
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Record name 2-Propanol, 1-(methylthio)-
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Record name 2-Propanol, 1-(methylthio)-
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Record name 1-(methylthio)propan-2-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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